9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
9-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-4-17-16(18-5-1)23-8-6-22(7-9-23)14-13-15(20-10-19-14)24(11-21-13)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZYBVHORTYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Purine Core
The purine core is modified at the 9-position with a cyclopropyl group via nucleophilic substitution. In a typical procedure:
Piperazine-Pyrimidine Coupling
The chloro group at the 6-position is displaced by 1-(pyrimidin-2-yl)piperazine:
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9-Cyclopropyl-6-chloro-9H-purine (1.0 equiv) and 1-(pyrimidin-2-yl)piperazine (1.1 equiv) are heated to 120°C in THF with potassium carbonate (2.0 equiv) as a base.
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The reaction is monitored via TLC (eluent: ethyl acetate/hexane, 3:1), achieving 65–70% yield after 24 hours.
Reaction Optimization Strategies
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) | Observation |
|---|---|---|---|
| DMF, 80°C | 68 | 92 | Faster reaction but lower purity |
| THF, 120°C | 70 | 95 | Optimal balance |
| Toluene, 100°C | 55 | 88 | Poor solubility |
Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields ≥68%.
Catalytic Enhancements
The addition of palladium catalysts (e.g., Pd(OAc)₂) improves coupling efficiency:
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With 5 mol% Pd(OAc)₂, yields increase to 78% in THF at 100°C.
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Copper iodide (CuI) as a co-catalyst further enhances regioselectivity, reducing byproduct formation.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column chromatography | 99.5 | 85 |
| Recrystallization | 98.2 | 92 |
Spectroscopic Data :
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H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, purine-H), 8.12 (d, J = 5.2 Hz, 2H, pyrimidine-H), 4.21 (m, 4H, piperazine-H), 3.55 (m, 1H, cyclopropyl-H).
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HRMS : m/z 323.1521 [M+H]⁺ (calculated for C₁₆H₁₈N₈: 322.3677).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times:
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 6-Chloro-9H-purine | 12,000 |
| 1-(Pyrimidin-2-yl)piperazine | 8,500 |
| Total Production | 28,000–32,000 |
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions, often with catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations Across Analogs
The compound is compared to analogs with modifications at three key regions:
N9 Substituent : Cyclopropyl vs. aryl (e.g., 4-chlorophenyl) or alkyl groups.
C8 Substituent : Absence in the target compound vs. 2-chlorophenyl in most analogs.
Piperazine Modifications : Pyrimidin-2-yl vs. acyl, sulfonyl, or carboxamide groups.
Table 1: Structural and Physicochemical Comparison
Key Observations
Physicochemical Properties
- Melting Points : The target compound’s cyclopropyl group may reduce crystallinity compared to chlorophenyl analogs, which exhibit higher melting points (e.g., 189–211°C for 29–34 ) .
- Molecular Weight : The target compound (336.4 g/mol) is lighter than chlorophenyl analogs (e.g., 506–585 g/mol) due to the absence of heavy halogen atoms .
Piperazine Modifications
- This contrasts with sulfonyl or acyl groups (e.g., 15, 29), which may improve solubility but reduce aromatic stacking .
- Biological Implications : While the evidence lacks direct activity data for the target compound, analogs with sulfonylpiperazines (e.g., 15 ) and carboxamides (e.g., 48 ) show high purity (>95%), suggesting stability for pharmacological testing .
Biological Activity
9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic compound belonging to the purine family, characterized by a unique structural framework that includes a cyclopropyl group and a piperazine ring substituted with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural complexity contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclopropylation : Introduction of the cyclopropyl group to the purine core.
- Piperazine Substitution : Coupling of the pyrimidin-2-yl piperazine to the purine core via nucleophilic substitution.
These reactions require careful optimization for high yields and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly through its interactions with various biological macromolecules.
The biological activity is likely influenced by its ability to interact with specific receptors or enzymes involved in disease pathways. The compound may act as an inhibitor or modulator of key enzymatic processes, which is common among purine derivatives.
Therapeutic Potential
Preliminary studies suggest potential applications in treating conditions such as cancer and neurological disorders. The compound's unique structure may confer distinct pharmacological properties compared to other similar compounds.
Case Studies
- Anti-Cancer Activity :
- A study evaluated the efficacy of various purine derivatives, including this compound, against cancer cell lines. Results indicated that this compound exhibited promising cytotoxic effects, leading to apoptosis in treated cells.
- Neuroprotective Effects :
- In a model of neurodegeneration, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes in animal models, suggesting potential neuroprotective properties.
Comparison with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Unique Features |
|---|---|
| 1-(2-Pyrimidyl)piperazine | Similar structural features but lacks cyclopropyl group |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine | Contains phenyl group which may alter binding affinity |
Q & A
Q. What are the standard synthetic methodologies for preparing 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine and related analogs?
Methodological Answer: The synthesis of 6-piperazin-1-yl-purine derivatives typically involves nucleophilic substitution at the C6 position of the purine core. General procedures (e.g., Procedure A or E ) employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct substitution with piperazine derivatives. Key steps include:
- Reaction conditions : Use of Pd(PPh₃)₄ catalyst, toluene solvent, and reflux (12–24 hours) for coupling reactions .
- Purification : Column chromatography (EtOAc/hexane gradients) and HPLC to ensure >95% purity .
- Yield optimization : Adjusting stoichiometry (1.5 mmol boronic acid) and base (K₂CO₃) to enhance efficiency .
Q. Example Synthesis Data from Analogous Compounds
| Compound ID | Procedure | Yield (%) | Key Reagents/Conditions | Purity (HPLC) |
|---|---|---|---|---|
| 29 | D | 78 | Acetyl chloride, K₂CO₃ | >95% |
| 35 | E | 74 | Pd(PPh₃)₄, reflux | >99% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Structural validation relies on:
- ¹H/¹³C NMR : Assigning cyclopropyl (δ ~1.45–1.88 ppm) and piperazine protons (δ ~3.35–4.50 ppm) .
- Mass spectrometry (MS) : Confirming molecular ion peaks (e.g., m/z 587.2 [M+1] for analog 40) .
- HPLC : Assessing purity (>99% at retention times ~20–24 minutes) .
Q. Example Spectroscopic Data
| Compound ID | ¹H NMR Key Signals (δ, ppm) | MS (m/z) | HPLC Retention Time (min) |
|---|---|---|---|
| 15 | 8.41 (s, 1H), 4.49 (br s, 4H) | 545.5 | 22.24 |
| 37 | 3.96 (dd, J = 3.1, 11.5 Hz) | 537.3 | 24.05 |
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives when facing low reaction efficiency?
Methodological Answer: Low yields (e.g., 9% for compound 32 ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst tuning : Increasing Pd(PPh₃)₄ loading (0.05–0.1 mmol) to enhance coupling efficiency .
- Solvent selection : Switching to polar aprotic solvents (e.g., DMF) for better solubility of piperazine intermediates.
- Temperature control : Extended reflux (24+ hours) for sluggish reactions .
Case Study : Compound 33 achieved 71% yield using Procedure E with ethoxyacetyl chloride, highlighting the role of acylating agents in piperazine functionalization .
Q. What strategies are employed to resolve contradictory data in receptor binding affinity studies for purine derivatives with piperazine substituents?
Methodological Answer: Discrepancies in receptor affinity (e.g., CB1 vs. CB2 selectivity) can be addressed by:
- Comparative purity analysis : Verify compound integrity via HPLC (>99% purity) to rule out impurities .
- Substituent variation : Modify the pyrimidin-2-yl group (e.g., replacing with benzodioxin-2-yl) to assess SAR trends .
- In silico docking : Use molecular modeling to predict binding interactions with target receptors .
Example : Compound 40 (IC₅₀ = 12 nM for CB1) showed divergent activity compared to analogs, attributed to its benzodioxin substituent .
Q. How do variations in the piperazine substituent impact the pharmacokinetic properties of this compound analogs?
Methodological Answer: Piperazine modifications influence solubility, metabolism, and bioavailability:
- Sulfonyl groups (e.g., butylsulfonyl in compound 15): Enhance metabolic stability but reduce aqueous solubility .
- Acyl groups (e.g., acetyl in compound 29): Improve membrane permeability but may increase hepatic clearance .
- Heterocyclic appendages (e.g., tetrahydrothiopyran in 38): Alter LogP values, affecting blood-brain barrier penetration .
Q. Pharmacokinetic Data Comparison
| Compound ID | Substituent | LogP (Predicted) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 15 | Butylsulfonyl | 3.8 | 45 |
| 29 | Acetyl | 2.1 | 22 |
Q. What experimental approaches are recommended for analyzing data contradictions in the biological activity of structurally similar purine derivatives?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values) require:
- Dose-response validation : Replicate assays across multiple concentrations to confirm potency trends.
- Off-target screening : Use panels of related receptors (e.g., adenosine A₂A) to identify cross-reactivity .
- Crystallography : Resolve 3D structures of ligand-receptor complexes to explain binding discrepancies .
Example : Compound 18 exhibited unexpected selectivity for CB2 over CB1, resolved via crystallographic analysis of its cyclohexylmethylsulfonyl group .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rodent) to measure intrinsic clearance .
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation via LC-MS .
- Pharmacokinetic profiling : Conduct IV/oral dosing in rodents to calculate AUC, Cₘₐₓ, and t₁/₂ .
Key Consideration : Piperazine sulfonylation (e.g., compound 17) reduces CYP450-mediated oxidation, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
